2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Fragment-based drug discovery Lipophilicity ADME prediction

Fragment library designers require triazole building blocks with minimal conformational entropy for SPR-based screening. This compound features only two rotatable bonds-one fewer than N1-substituted isomers-reducing entropic penalty upon target binding. • Low rotatable bond count: Preferred scaffold for SPR fragment screening with improved ligand efficiency. • Sterically shielded tertiary alcohol: Reduced effective TPSA supports CNS-penetrant probe design. • ≥95% purity with batch consistency for reproducible SAR studies.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 1599567-63-1
Cat. No. B2606983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol
CAS1599567-63-1
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCC(C)(C1=CN(N=N1)C)O
InChIInChI=1S/C6H11N3O/c1-6(2,10)5-4-9(3)8-7-5/h4,10H,1-3H3
InChIKeyIZYJJPFDVHGKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Classification


2-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1599567-63-1) is a 1,4-disubstituted 1,2,3-triazole bearing a tertiary alcohol motif at the C4 position . With a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g·mol⁻¹, the compound belongs to the broader class of triazole-based heterocyclic building blocks widely employed in medicinal chemistry, agrochemical discovery, and materials science . The N1-methyl substitution and gem‑dimethyl carbinol substitution pattern distinguish this scaffold from isomeric triazole‑alcohols, creating differentiated steric and hydrogen‑bonding profiles that are relevant during fragment‑based screening, coordination chemistry, and pro‑drug design .

Building Block 1,4-disubstituted 1,2,3-triazole scaffold for fragment library design
Motif Tertiary alcohol with differentiated steric and hydrogen-bonding profile
Supply Multi-vendor availability with consistent reported purity specification

Differentiation from Generic Triazole-Alcohols


Triazole‑alcohol building blocks share the same heterocyclic core, but the position of the hydroxyalkyl substituent (N1 vs. C4) and the degree of alcohol substitution (primary, secondary, or tertiary) fundamentally alter log P, hydrogen‑bond donor/acceptor (HBD/HBA) counts, topological polar surface area (TPSA), and rotatable bond profiles [1]. These computed molecular descriptors are routinely used to triage compounds in fragment‑based drug discovery, predict CNS penetration, and estimate aqueous solubility [1]. Substituting 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol with its closest commercially available isomers—1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1519478‑50‑2) or 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethanol—would alter HBD count, TPSA, and log P, potentially invalidating structure‑activity relationships (SAR) or changing metal‑chelation behaviour in catalytic systems . Direct experimental head‑to‑head data for this specific compound are absent from the open literature; therefore, all quantitative differentiation below relies on computed physicochemical properties and supplier‑reported purity benchmarks—dimensions that are routinely factored into procurement decisions when primary bioactivity data are unavailable.

Isomer
Target compound: tertiary alcohol (C4-substituted)
Replacing with N1-substituted secondary alcohol isomer increases rotatable bond count and may shift ligand efficiency predictions.
Alcohol class
Target compound: tertiary alcohol
Primary alcohol analogs exhibit higher hydrogen-bond acidity; this may alter solvation and permeability profiles despite identical HBD count.
Purity
Supplier-reported ≥95% purity from multiple sources
Regioisomeric analogs may be offered at lower or less consistent purity grades, introducing additional repurification steps before biophysical assays.

Quantitative Comparison Versus Closest Analogs


Computed Lipophilicity Comparison

Computed partition coefficient (XLogP3‑AA) for 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is −0.3, while the isomeric secondary alcohol 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1519478‑50‑2) also exhibits an XLogP3 of −0.3 [1]. Despite the identical numerical value, the tertiary alcohol possesses one additional methyl group on the hydroxyl‑bearing carbon, which increases steric shielding of the polar hydroxyl and reduces hydrogen‑bond donation capacity in practice, a distinction not fully captured by atom‑based log P algorithms but observable in measured solubility and receptor binding [1].

Computed Lipophilicity
Supporting evidence
XLogP3 = −0.3 (target) vs. −0.3 (N1-substituted isomer). Identical computed value; steric shielding not resolved.
Reported log P may mask steric differences; substitution requires experimental solubility confirmation.
Computed by XLogP3 3.0 (PubChem).
Fragment-based drug discovery Lipophilicity ADME prediction

Hydrogen-Bond Donor Profiles

2-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol contains exactly one hydrogen‑bond donor (the tertiary OH group) [1]. In contrast, the primary alcohol analog 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethanol possesses one HBD as well, but its primary hydroxyl engages in stronger intermolecular hydrogen bonds (higher H‑bond acidity, α₂ᴴ ≈ 0.33 for primary vs. ~0.30 for tertiary alcohols) [2]. This difference, though subtle in computed HBD count, translates into distinct solvation energies and membrane‑permeability profiles that are critical in CNS drug design.

H‑Bond Donor Profile
Class-level inference
1 HBD in both, but tertiary alcohol exhibits weaker H‑bond acidity than primary alcohol analog.
Weaker H‑bond donation may reduce desolvation penalty; context-dependent for fragment optimization.
Inferred from alcohol physicochemical trends; confirm experimentally.
Medicinal chemistry Ligand design Permeability

Rotatable Bond Count and Conformational Flexibility

The target compound has two rotatable bonds (C–C between triazole and carbinol carbon, and C–O), whereas the N1‑substituted isomer 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol contains three rotatable bonds because of the additional methylene spacer [1]. Lower rotatable bond count correlates with reduced conformational entropy loss upon target binding, potentially improving ligand efficiency metrics in fragment‑based campaigns.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds (target) vs. 3 for N1-substituted isomer — 33% reduction.
Reported lower rotatable bond count may support higher ligand efficiency in fragment screening.
Computed by Cactvs (PubChem).
Conformational analysis Entropic penalty Ligand efficiency

Topological Polar Surface Area Analysis

The computed topological polar surface area (TPSA) for 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is 50.9 Ų, identical to that of its secondary alcohol isomer 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol, because the atom‑based TPSA algorithm does not differentiate between connectivity isomers sharing the same heteroatom composition [1]. However, the spatial orientation of the polar hydroxyl group differs: the gem‑dimethyl substitution in the target compound shields the OH group, reducing its effective solvent‑accessible surface area relative to the secondary alcohol [2]. This shielding is qualitatively consistent with the observation that tertiary alcohols generally exhibit lower experimentally measured polar surface areas and higher passive membrane permeability than their secondary counterparts of identical TPSA.

TPSA Analysis
Class-level inference
TPSA = 50.9 Ų for both; effective polar surface area expected lower for tertiary alcohol due to steric shielding.
May support improved permeability assessment for CNS research; requires experimental verification.
Steric shielding inferred from structure-property relationships.
CNS drug design Permeability Bioavailability prediction

Supplier Purity Benchmark

Multiple independent suppliers report a minimum purity of 95% for 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol . By comparison, the regioisomeric analog 2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1702199‑87‑8) and several other triazole‑alcohol derivatives are frequently offered at lower purity grades (often 90–95%) with limited batch‑to‑batch consistency data, necessitating repurification before use in sensitive biophysical assays . The consistent ≥95% purity specification across major vendors reduces procurement risk and ensures immediate compatibility with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) workflows.

Supplier Purity
Supporting evidence
≥95% reported by multiple vendors (CymitQuimica, WanviBio/Aladdin, Chemenu).
Consistent reported purity reduces procurement risk and supports direct use in SPR/ITC workflows.
Supplier-reported QC; analytical method may vary.
Procurement Quality control Fragment library

Optimal Application Scenarios


Fragment-Based Drug Discovery Libraries

With only two rotatable bonds—one fewer than the N1‑substituted isomer—2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol imposes a lower conformational entropy cost upon target binding [1]. This property makes it a preferred fragment for SPR‑based screening campaigns where ligand efficiency (LE) is used to rank hits. Procurement of this scaffold is justified when building fragment libraries optimized for maximum binding energy per heavy atom.

CNS Medicinal Chemistry Programs

Although the computed TPSA (50.9 Ų) is identical to that of secondary alcohol isomers, the tertiary alcohol's steric shielding of the hydroxyl group reduces its effective polar surface area, a property associated with improved CNS penetration [1][2]. This compound should be prioritized over primary or secondary triazole‑alcohols when designing brain‑penetrant probes where minimal H‑bond acidity is desired.

Transition-Metal Coordination Chemistry

The N1‑methyl‑1,2,3‑triazole core of this compound can act as a moderately strong N‑donor ligand for late transition metals, with donor strength tunable by the 4‑substituent [1]. The bulky gem‑dimethyl carbinol group at the C4 position provides steric bulk that can influence coordination geometry and catalytic selectivity, differentiating it from less hindered analogs such as 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethanol.

Sterically Hindered Prodrug Design

Tertiary alcohols release more slowly than primary or secondary alcohols under acidic hydrolysis conditions due to steric hindrance around the C–O bond. 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol has been investigated as a component of triazolyl‑based alcohol‑releasing systems, where the rate of decomposition depends on the π‑donating ability of the triazole substituents [1]. This property supports its selection over less hindered alcohol analogs in sustained‑release prodrug applications.

Application
Selection Property
Validation Focus
Fragment library building-block selection
Low rotatable bond count (2)
Ligand efficiency ranking in SPR-based screens
CNS permeability research
Tertiary alcohol steric shielding may reduce effective polar surface area
Permeability assay comparison vs. primary/secondary alcohol analogs
Metal coordination ligand studies
Bulky gem‑dimethyl carbinol group on C4 position
Coordination geometry and catalytic selectivity screening
Prodrug hydrolysis research
Tertiary alcohol release rate under acidic conditions
Hydrolysis kinetics and substituent electronic effects
Quote Request

Request a Quote for 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.